N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-(4-methylbenzoyl)benzenesulfonamide
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Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-(4-methylbenzoyl)benzenesulfonamide is a useful research compound. Its molecular formula is C26H23NO5S and its molecular weight is 461.5g/mol. The purity is usually 95%.
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Biological Activity
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-(4-methylbenzoyl)benzenesulfonamide is a synthetic compound belonging to the class of benzofuran derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C26H23NO5S
- Molecular Weight : 461.53 g/mol
- CAS Number : 11880482
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The structure of the compound suggests potential mechanisms involving:
- Apoptosis Induction : Similar benzofuran derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and caspase activation .
- Antimicrobial Activity : Benzofuran derivatives have demonstrated significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis and several bacterial strains .
- Anticancer Properties : The compound may exhibit anticancer activity by inhibiting cell proliferation and inducing cell death in cancerous cells .
Anticancer Activity
A study on related benzofuran compounds indicated that they could induce apoptosis in human cancer cells through ROS generation and mitochondrial dysfunction. For example, compounds similar to this compound showed increased activity of caspases after prolonged exposure, suggesting a strong pro-apoptotic effect .
Antimicrobial Activity
Research has highlighted the effectiveness of benzofuran derivatives against M. tuberculosis, with some compounds exhibiting low cytotoxicity towards mammalian cells while maintaining high antimicrobial efficacy . For instance, certain derivatives demonstrated MIC (Minimum Inhibitory Concentration) values as low as 0.60 μM against M. tuberculosis H37Rv, indicating strong antimycobacterial activity .
Table 1: Summary of Biological Activities
Compound | Activity Type | IC50/MIC (µM) | Reference |
---|---|---|---|
Compound 1 | Anticancer (EAC Cells) | 1.136 | |
Compound 2 | Antimicrobial (MTB) | <0.60 | |
Compound 3 | Pro-apoptotic | 26% increase |
Discussion
The diverse biological activities of this compound highlight its potential as a therapeutic agent in treating various diseases, particularly cancer and infections. The structure-activity relationship (SAR) studies suggest that modifications to the benzofuran core can significantly enhance biological activity, emphasizing the importance of further research into its pharmacological properties.
Properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-(4-methylphenyl)sulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5S/c1-16-5-9-20(10-6-16)26(29)27(33(30,31)22-12-7-17(2)8-13-22)21-11-14-24-23(15-21)25(18(3)28)19(4)32-24/h5-15H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLLZFJBVDISOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.